molecular formula C30H44O4P2 B12496093 (R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)

(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)

Cat. No.: B12496093
M. Wt: 530.6 g/mol
InChI Key: CXCXGJITZSZQOI-UHFFFAOYSA-N
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Description

®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand known for its high enantioselectivity and efficiency in various catalytic processes. This compound is particularly valuable in asymmetric synthesis, where it helps produce enantiomerically pure products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) typically involves the reaction of diisopropylphosphine with a suitable precursor under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the precursor is reacted with diisopropylphosphine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in various catalytic applications .

Chemical Reactions Analysis

Types of Reactions

®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral ligand .

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which are valuable intermediates in further chemical synthesis .

Scientific Research Applications

Chemistry

In chemistry, ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) is widely used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation and hydroformylation reactions, where it helps produce enantiomerically pure compounds .

Biology and Medicine

While its primary applications are in chemistry, the compound’s ability to produce enantiomerically pure products makes it valuable in the synthesis of pharmaceuticals. Enantiomerically pure drugs often have improved efficacy and reduced side effects compared to their racemic counterparts .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its high selectivity and efficiency make it a preferred choice for large-scale catalytic processes .

Mechanism of Action

The mechanism by which ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) exerts its effects involves the coordination of the phosphine groups to a metal center. This coordination activates the metal center, facilitating various catalytic processes. The chiral nature of the ligand ensures that the reactions proceed with high enantioselectivity, producing enantiomerically pure products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) offers higher enantioselectivity and efficiency in catalytic processes. Its unique structure allows for better coordination with metal centers, enhancing its catalytic performance .

Properties

Molecular Formula

C30H44O4P2

Molecular Weight

530.6 g/mol

IUPAC Name

[4-[5-di(propan-2-yl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-di(propan-2-yl)phosphane

InChI

InChI=1S/C30H44O4P2/c1-17(2)35(18(3)4)23-15-13-21-27(33-29(9,10)31-21)25(23)26-24(36(19(5)6)20(7)8)16-14-22-28(26)34-30(11,12)32-22/h13-20H,1-12H3

InChI Key

CXCXGJITZSZQOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=C(C2=C(C=C1)OC(O2)(C)C)C3=C(C=CC4=C3OC(O4)(C)C)P(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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